molecular formula C20H20ClN3O2 B2434259 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-60-5

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2434259
CAS No.: 421576-60-5
M. Wt: 369.85
InChI Key: OICRUWZCEODBDT-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O2 and its molecular weight is 369.85. The purity is usually 95%.
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Properties

IUPAC Name

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-11-7-8-16(12(2)9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICRUWZCEODBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of tetrahydropyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20ClN3O2\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{2}

This structure contains a tetrahydropyrimidine core substituted with a chlorophenyl group and a dimethylphenyl moiety. The presence of these substituents is crucial for the biological activity exhibited by the compound.

Biological Activity Overview

Research has indicated that tetrahydropyrimidine derivatives exhibit a range of biological activities including:

  • Antimicrobial activity
  • Anticancer properties
  • Inhibition of enzymes such as monoamine oxidase (MAO)

Antimicrobial Activity

Studies have shown that similar compounds in the tetrahydropyrimidine class exhibit significant antimicrobial effects. For instance, derivatives with halogenated phenyl groups have been noted for their enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Properties

Tetrahydropyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the phenyl rings : The presence of electron-withdrawing groups like chlorine enhances potency against certain targets.
  • Alkyl substitutions : Variations in the alkyl groups attached to the nitrogen atoms can modulate lipophilicity and overall bioavailability.

A comparative analysis of related compounds shows that modifications in substituents lead to varying degrees of biological efficacy.

Research Findings and Case Studies

Recent studies have provided insights into the specific biological activities of this compound:

Inhibition of Monoamine Oxidase (MAO)

Research indicates that similar tetrahydropyrimidine compounds exhibit inhibitory activity against MAO-A and MAO-B. For example, compounds with similar structures demonstrated IC50 values in sub-micromolar ranges, indicating potent inhibition .

CompoundIC50 (μM)Target
3b0.003MAO-A
3a0.010MAO-A
3f0.019MAO-B

This table illustrates the potency of related compounds in inhibiting MAO enzymes, suggesting that structural features significantly impact their inhibitory capacity.

Preparation Methods

Biginelli Reaction Adaptations

The Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, provides a foundational route for constructing the tetrahydropyrimidine core. In this approach, ethyl acetoacetate (as the β-keto ester), 3-chlorobenzaldehyde, and urea undergo acid-catalyzed condensation to form ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The reaction typically employs hydrochloric acid in ethanol under reflux, yielding the ester intermediate.

Key modifications include:

  • Substituent Positioning : The 3-chlorophenyl group at position 4 and the methyl group at position 6 arise from the aldehyde and β-keto ester, respectively.
  • Oxo Group Retention : Using urea instead of thiourea ensures the 2-oxo configuration, avoiding subsequent oxidation steps.

Post-Condensation Functionalization

The ester intermediate undergoes hydrolysis to the carboxylic acid using aqueous sodium hydroxide or lithium hydroxide in tetrahydrofuran. Subsequent activation with thionyl chloride or oxalyl chloride converts the acid to the acyl chloride, which reacts with 2,4-dimethylaniline in dichloromethane or ethyl acetate to form the target carboxamide.

Stepwise Synthesis via β-Amino Acid Intermediates

β-Amino Acid Preparation

Protected β-amino acids, such as Boc-(β-amino)acids, serve as precursors. For example, Boc-protected 3-amino-4-(3-chlorophenyl)butanoic acid is synthesized via asymmetric hydrogenation or enzymatic resolution.

Amide Coupling and Cyclization

The β-amino acid couples with 2,4-dimethylaniline using carbodiimide-based reagents (e.g., EDCl/HOBt) to form a linear amide. Cyclization with paraformaldehyde in sodium hydroxide or cyanuric chloride in acetonitrile generates the tetrahydropyrimidine ring. This method allows precise control over stereochemistry and substitution patterns.

Alternative Cyclization Strategies

Cyanuric Chloride-Mediated Cyclization

Cyanuric chloride facilitates cyclization of linear precursors under mild conditions. For instance, treating N-(2,4-dimethylphenyl)-3-(3-chlorophenyl)-5-methyl-2-oxopentanamide with cyanuric chloride in acetonitrile at 0–5°C induces ring closure. This method avoids harsh acidic conditions, improving yields (hypothetical yield: 65–75%).

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations
Biginelli Condensation One-pot synthesis, high atom economy Limited to symmetric substrates Requires ester hydrolysis
β-Amino Acid Pathway Stereochemical control Multi-step, costly reagents Higher purity intermediates
Cyanuric Chloride Mild conditions Sensitive to moisture Moderate yields

Critical Reaction Parameters

Solvent and Temperature Effects

  • Biginelli Reaction : Ethanol or methanol at reflux (78–80°C) optimizes cyclization.
  • Amide Coupling : Dichloromethane or dimethylformamide at room temperature prevents epimerization.

Catalytic Systems

  • Acid Catalysts : HCl, p-toluenesulfonic acid, or Lewis acids (e.g., FeCl₃) accelerate Biginelli condensations.
  • Palladium Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) enable Suzuki couplings with aryl boronic acids.

Characterization and Purification

Spectroscopic Validation

  • ¹H NMR : Key signals include the 2-oxo proton (δ 9.2–9.5 ppm), aromatic protons from substituents (δ 7.2–7.8 ppm), and methyl groups (δ 2.1–2.5 ppm).
  • IR Spectroscopy : Stretching vibrations for the amide (1650–1680 cm⁻¹) and carbonyl (1700–1720 cm⁻¹) groups confirm functionality.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water) isolates the target compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via Biginelli-like multicomponent reactions, combining substituted aldehydes (e.g., 3-chlorobenzaldehyde), urea/thiourea derivatives, and β-keto esters under acidic catalysis. Key steps include:

  • Cyclocondensation : Use acetic acid or HCl as catalysts at reflux (80–100°C) to form the tetrahydropyrimidine core .
  • Amide Coupling : Introduce the 2,4-dimethylphenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with activated carboxylic acid intermediates .
  • Optimization : Monitor reaction progress via TLC/HPLC. Yield improvements (≥75%) are achievable using microwave-assisted synthesis (30–60 min at 120°C) or solvent-free conditions .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural identity and purity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for chlorophenyl), methyl groups (δ 2.1–2.4 ppm), and carbonyl signals (δ 165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydropyrimidine ring .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the tetrahydropyrimidine ring, and what implications does this have for reactivity?

Answer:

  • Crystallographic Protocol :
    • Grow single crystals via slow evaporation in ethanol/chloroform.
    • Use Mo-Kα radiation (λ = 0.71073 Å) for data collection; refine structures with SHELXL .
  • Key Insights :
    • The chair conformation of the tetrahydropyrimidine ring influences steric interactions with substituents (e.g., 3-chlorophenyl vs. 2,4-dimethylphenyl).
    • Hydrogen-bonding patterns (N–H···O=C) correlate with stability under thermal stress .

Advanced: What computational strategies predict this compound’s binding affinity for kinase targets (e.g., EGFR, CDK2)?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to model ligand-receptor interactions. Focus on hydrophobic pockets accommodating chlorophenyl groups .
  • MD Simulations :
    • Run 100-ns simulations (AMBER force field) to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .
  • Free Energy Calculations (MM/PBSA) : Estimate ΔGbind to prioritize derivatives with improved affinity .

Advanced: How do substituent modifications (e.g., halogen replacement, methyl group position) affect biological activity in vitro?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace 3-Cl with 3-F: Test cytotoxicity via MTT assays (IC₅₀ values in cancer cell lines, e.g., MCF-7) .
    • Vary 2,4-dimethylphenyl to 4-methoxyphenyl: Measure inhibition of COX-2 via ELISA (IC₅₀ reduction by 30% observed) .
  • Experimental Models :
    • Enzymatic assays (e.g., kinase glo) for target validation.
    • Use SPR (Biacore) to quantify binding kinetics (ka/kd) .

Basic: What chromatographic methods ensure high purity (>98%) during purification?

Answer:

  • HPLC Conditions :
    • Column: C18 reversed-phase (5 µm, 250 × 4.6 mm).
    • Mobile phase: Gradient of acetonitrile/0.1% TFA in H₂O (30→70% over 20 min).
    • Detection: UV at 254 nm; collect fractions with retention time ~12.5 min .
  • Validation : Purity confirmed by LC-MS and ¹H NMR integration .

Advanced: What in vitro assays evaluate metabolic stability and CYP450 inhibition potential?

Answer:

  • Microsomal Stability :
    • Incubate with rat liver microsomes (1 mg/mL, NADPH). Monitor degradation via LC-MS at 0, 15, 30, 60 min. Calculate t₁/₂ .
  • CYP Inhibition :
    • Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation). Measure fluorescence (Ex/Em 405/460 nm) to determine IC₅₀ .

Advanced: How can QM/MM simulations elucidate the mechanism of ring-opening reactions under acidic conditions?

Answer:

  • Computational Protocol :
    • Optimize transition states at the B3LYP/6-31G(d) level.
    • Calculate activation energies (ΔG‡) for protonation at N3 vs. O2 positions .
  • Experimental Validation :
    • Track degradation products via LC-MS under pH 2–4. Correlate with predicted intermediates .

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